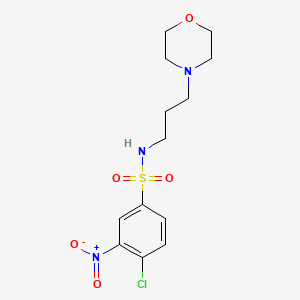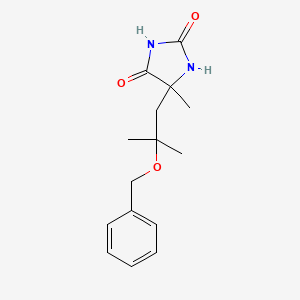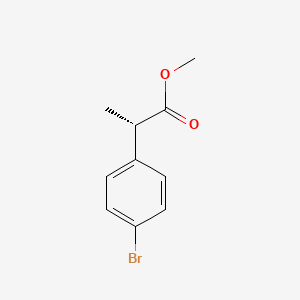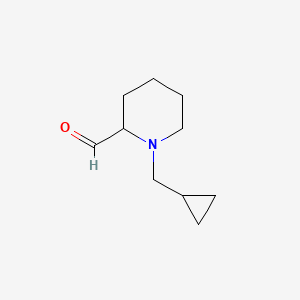![molecular formula C18H16ClN3O B12930864 [4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol CAS No. 920527-78-2](/img/structure/B12930864.png)
[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol is a complex organic compound that features a pyrazine ring substituted with a 3-chlorobenzylamino group and a phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with 3-Chlorobenzylamine: The pyrazine ring is then reacted with 3-chlorobenzylamine in the presence of a suitable catalyst to introduce the 3-chlorobenzylamino group.
Attachment of the Phenylmethanol Group: Finally, the phenylmethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)ethanol
- (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)acetone
Uniqueness
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a phenylmethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
920527-78-2 |
|---|---|
Formule moléculaire |
C18H16ClN3O |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
[4-[5-[(3-chlorophenyl)methylamino]pyrazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H16ClN3O/c19-16-3-1-2-14(8-16)9-21-18-11-20-17(10-22-18)15-6-4-13(12-23)5-7-15/h1-8,10-11,23H,9,12H2,(H,21,22) |
Clé InChI |
ULFZZBVLXIPLBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


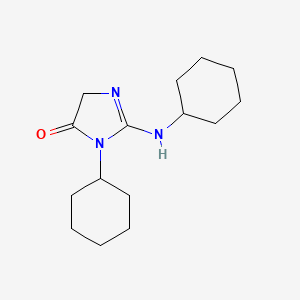
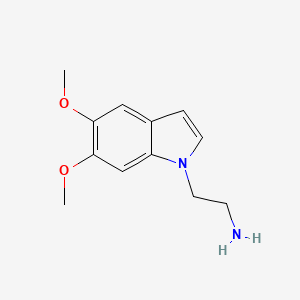

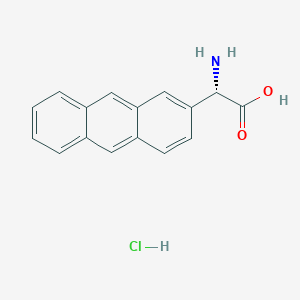
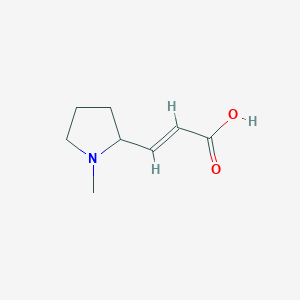
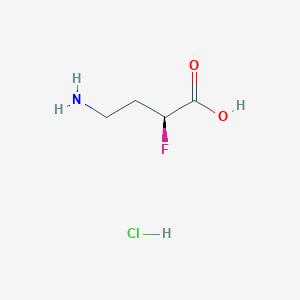
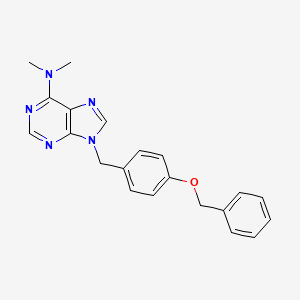

![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
